molecular formula C30H34N10O4S4 B11099773 2,2'-piperazine-1,4-diylbis{N-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide}

2,2'-piperazine-1,4-diylbis{N-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide}

Cat. No.: B11099773
M. Wt: 726.9 g/mol
InChI Key: HNWVJWYVPDBYPN-UHFFFAOYSA-N
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Description

2,2’-piperazine-1,4-diylbis{N-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide} is a complex organic compound that features a piperazine core linked to thiadiazole and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-piperazine-1,4-diylbis{N-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide} typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2’-piperazine-1,4-diylbis{N-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide} can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,2’-piperazine-1,4-diylbis{N-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide} has several scientific research applications:

    Medicinal Chemistry:

    Materials Science: The compound may be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

    Industrial Applications: The compound may find use in various industrial processes, such as catalysis or as a precursor to other valuable chemicals.

Mechanism of Action

The mechanism of action of 2,2’-piperazine-1,4-diylbis{N-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide} involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets will depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-piperazine-1,4-diylbis{N-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide} is unique due to its combination of a piperazine core with thiadiazole and acetamide groups. This structure imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C30H34N10O4S4

Molecular Weight

726.9 g/mol

IUPAC Name

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-[4-[2-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C30H34N10O4S4/c1-19-3-7-21(8-4-19)31-25(43)17-45-29-37-35-27(47-29)33-23(41)15-39-11-13-40(14-12-39)16-24(42)34-28-36-38-30(48-28)46-18-26(44)32-22-9-5-20(2)6-10-22/h3-10H,11-18H2,1-2H3,(H,31,43)(H,32,44)(H,33,35,41)(H,34,36,42)

InChI Key

HNWVJWYVPDBYPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CN3CCN(CC3)CC(=O)NC4=NN=C(S4)SCC(=O)NC5=CC=C(C=C5)C

Origin of Product

United States

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